

"structural activity relationship (SAR) studies of gypsogenic acid derivatives"

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Compound of Interest

Compound Name: *Gypsogenic acid*

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A Comparative Guide to the Bioactivity of Gypsogenic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural-activity relationships (SAR) of **gypsogenic acid** derivatives, focusing on their anticancer and antimicrobial properties. The information is compiled from various scientific studies to offer an objective overview supported by experimental data.

Data Presentation: Anticancer and Antimicrobial Activities

The following tables summarize the quantitative data on the cytotoxic and antimicrobial activities of various **gypsogenic acid** and gypsogenin derivatives.

Table 1: Cytotoxicity of Gypsogenin and Gypsogenic Acid Derivatives against Human Cancer Cell Lines (IC₅₀ in μM)

Compound/Derivative	A549 (Lung)	LOVO (Colon)	SKOV3 (Ovary)	HepG2 (Liver)	MCF-7 (Breast)	HL-60 (Leukemia)	K-562 (Leukemia)
Gypsogenin	19.6[1][2]	-	-	-	9.0[1]	10.4[1]	12.7[1]
Gypsogenic Acid	-	-	-	-	26.8[3]	61.1[3]	>100[3]
3-acetylgypsogenic acid	23.7[1]	-	-	-	-	-	-
Gypsogenin Oxime	-	12.35	-	-	-	3.9[1][2]	-
(2,4-dinitrophenyl)hydrazono derivative of gypsogenin	3.1[1]	2.97[3]	-	-	-	-	-
Gypsogenin amino product (16)	1.5[1]	-	-	-	11.3	-	-
Gypsogenin carboxamide (20)	2.5[1]	-	-	-	-	-	-
Gypsogenic acid mono-	2.8[1]	-	-	-	-	-	-

amide

(23)

Gypsoge nin benzyl ester	-	-	-	-	5.1[1]	8.1[2]	9.3[2]
Carboxa mides (7a-7j)	-	Low μ M range	Low μ M range	Low μ M range	-	-	-
Oxime derivative (3)	-	Low μ M range	Low μ M range	Low μ M range	-	-	-
(2,4- dinitroph enyl)hydr azono derivative (4)	-	2.97 \pm 1.13	Low μ M range	Low μ M range	-	-	-
Carboxa mide (7g)	-	3.59 \pm 2.04	-	-	-	-	-

Note: A lower IC₅₀ value indicates higher cytotoxic activity. Data is compiled from multiple sources and experimental conditions may vary.

Table 2: Antimicrobial Activity of Gypsogenic Acid and its Derivatives (MIC in μ g/mL)

Compound/Derivative	Staphylococcus aureus	Escherichia coli	Candida albicans
Gypsogenic Acid	50-200	50-200	-

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism. Data is limited and further research is needed to

establish a comprehensive SAR for antimicrobial activity.

Structure-Activity Relationship (SAR) Summary

Anticancer Activity:

The cytotoxic activity of gypsogenin and **gypsogenic acid** derivatives is significantly influenced by modifications at the C-3, C-23, and C-28 positions.

- C-23 Position: The aldehyde group at C-23 of gypsogenin appears to be crucial for its cytotoxic activity, as **gypsogenic acid** (with a carboxylic acid at C-23) shows significantly lower activity against several cancer cell lines.^{[1][3]} Derivatives such as oximes and (2,4-dinitrophenyl)hydrazones at this position have demonstrated enhanced anticancer effects.^[3]
- C-28 Position: Esterification and amidation at the C-28 carboxylic acid group have been shown to modulate cytotoxic activity. Benzyl esters of gypsogenin, for instance, exhibit potent activity.^{[1][2]} Carboxamide derivatives have also shown promising results, with some displaying low micromolar IC₅₀ values.^[3]
- C-3 Position: Acetylation of the hydroxyl group at the C-3 position generally does not lead to a significant increase in activity.^[1]

Antimicrobial Activity:

Limited data is available on the SAR of **gypsogenic acid** derivatives for antimicrobial activity.

Gypsogenic acid itself has shown activity against oral bacterial pathogens. More extensive studies are required to elucidate the structural requirements for potent and broad-spectrum antimicrobial effects.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is a widely used colorimetric assay to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well and incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Treat the cells with various concentrations of the **gypsogenic acid** derivatives and incubate for 48-72 hours.
- **MTT Addition:** Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- **IC₅₀ Calculation:** The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentrations.

Microbroth Dilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after incubation.

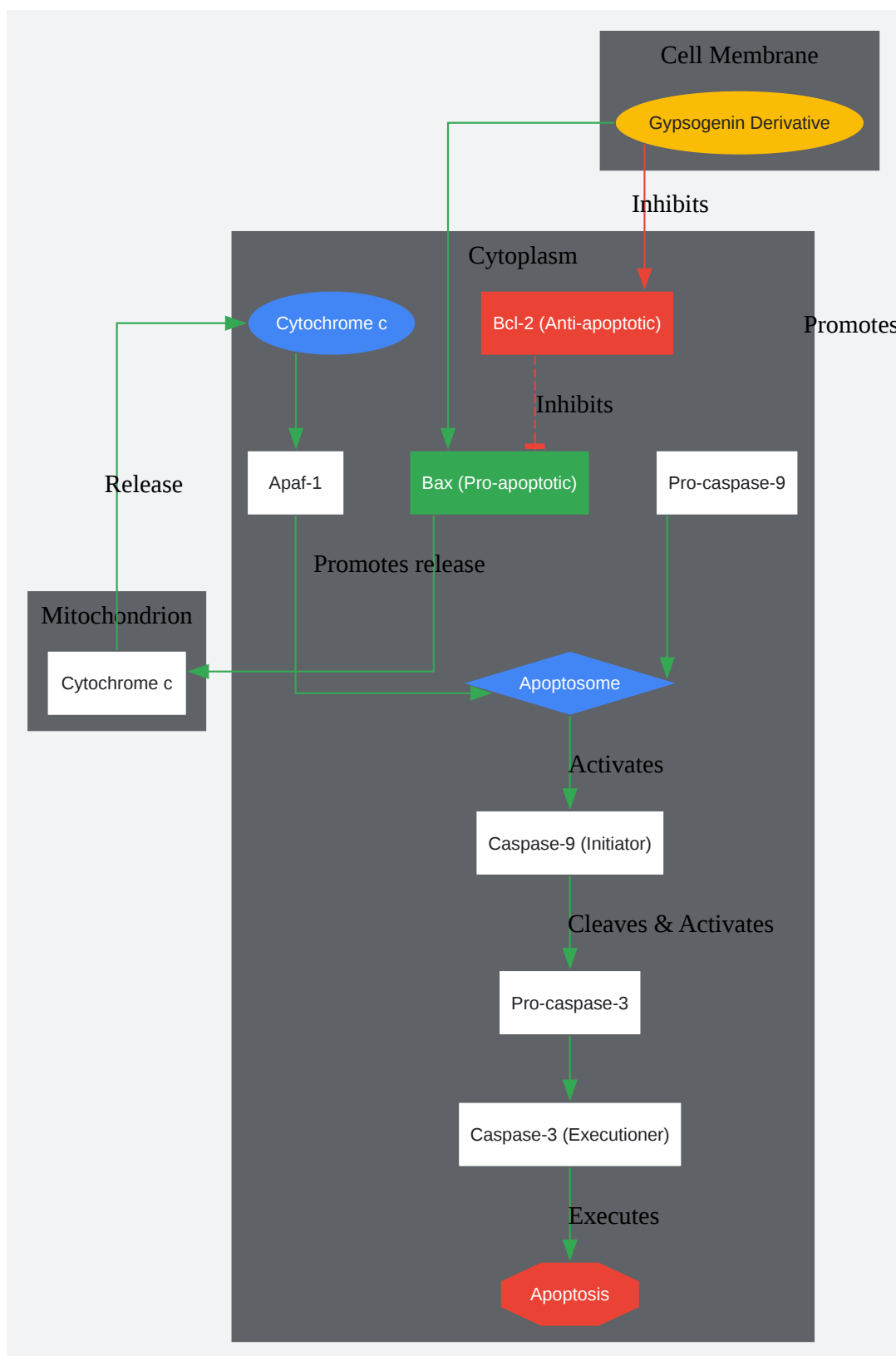
Procedure:

- **Preparation of Antimicrobial Agent Dilutions:** Prepare a two-fold serial dilution of the **gypsogenic acid** derivatives in a suitable broth medium in a 96-well plate.
- **Inoculum Preparation:** Prepare a standardized suspension of the test microorganism (e.g., *S. aureus*, *E. coli*) equivalent to a 0.5 McFarland standard.

- Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

Visualizations

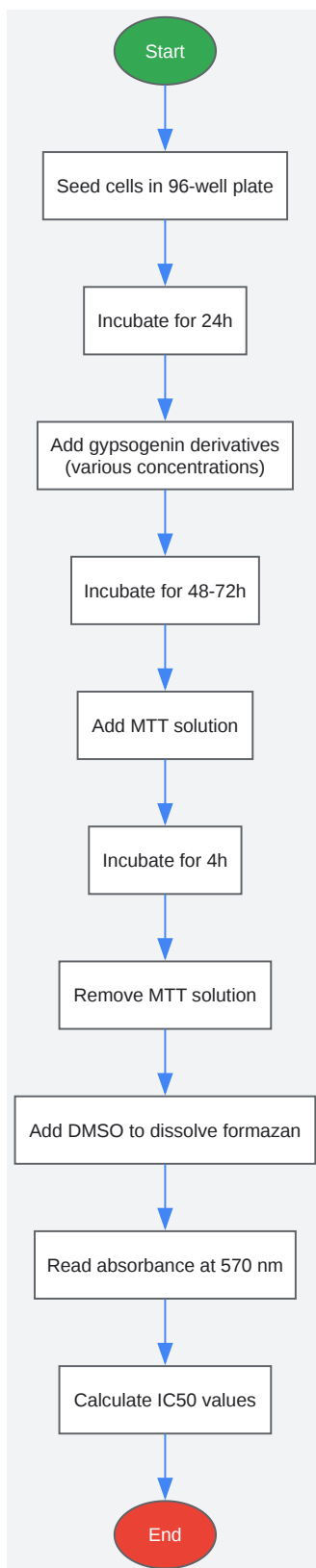
Apoptosis Signaling Pathway Induced by Gypsogenin Derivatives



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Caption: Intrinsic apoptosis pathway activated by gypsogenin derivatives.

Experimental Workflow for MTT Assay



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Caption: Workflow for determining cytotoxicity using the MTT assay.

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